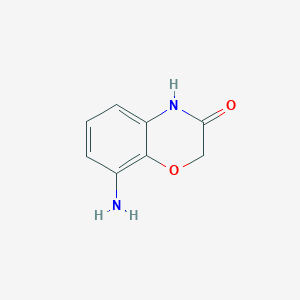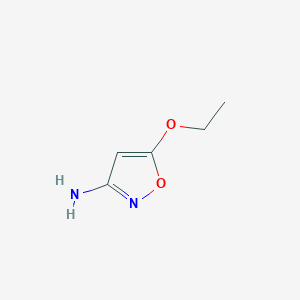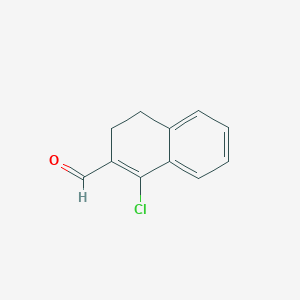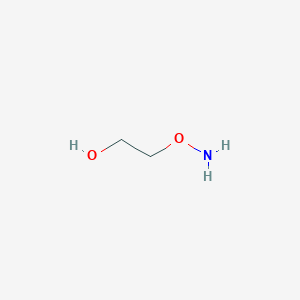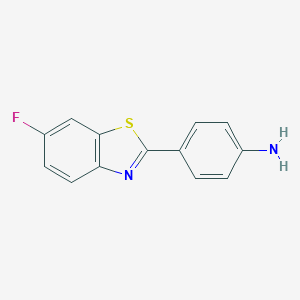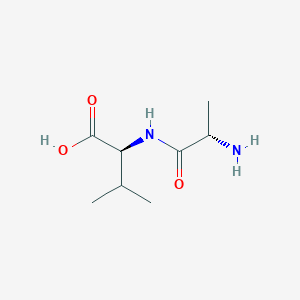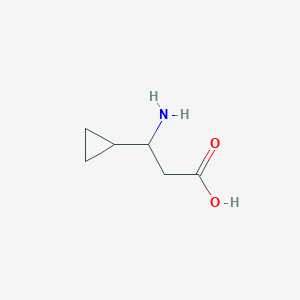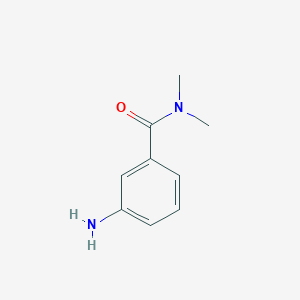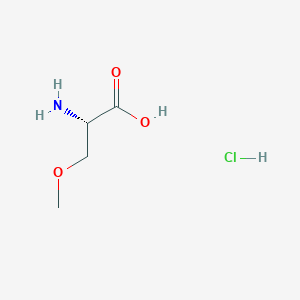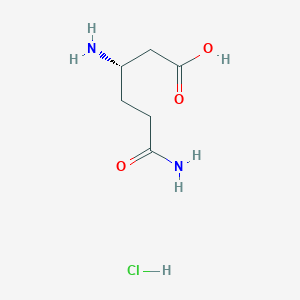
3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Description
3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, also known as MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using different methods.
Scientific Research Applications
Anticancer Research
The compound “3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” has been studied for its potential in anticancer research. It has been synthesized as a hybrid compound with salicylate and evaluated through molecular docking and MD simulation for its potency against breast cancer. The results indicated that it exhibited more negative binding free energy than tamoxifen, suggesting cytotoxic activity potency through ERα inhibition .
Organic Synthesis
In the realm of organic synthesis, this compound serves as a precursor for creating novel derivatives. These derivatives are then tested for various biological activities, including their anticancer properties. The compound’s structure allows for the exploration of new pharmacophores in drug discovery .
Corrosion Inhibition
Derivatives of the compound have been investigated for their effectiveness as corrosion inhibitors. This application is particularly relevant in industrial settings where metal preservation is crucial. Specific derivatives have shown promise in protecting metals like copper from corrosion in harsh environments.
Liquid Crystal Applications
The compound’s derivatives are also being explored for their use in liquid crystal technology. This application is significant for the development of displays and other optical devices that rely on the manipulation of light.
Antioxidant Activity
Research has indicated that derivatives of “3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” possess antioxidant activity. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer .
Computational Chemistry
The compound has been utilized in computational chemistry studies to understand its interactions at the molecular level. These studies help predict the biological activity and potential therapeutic applications of the compound .
Drug Design
The structural features of the compound make it a valuable entity in drug design. Its ability to bind with biological targets can be harnessed to develop new medications for diseases like cancer .
Molecular Hybridization
This compound is involved in molecular hybridization studies, where it is combined with other molecular entities to create new compounds with potentially enhanced biological activities. Such studies are at the forefront of innovative drug development .
properties
IUPAC Name |
3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-16-9-7-13(8-10-16)17-14(12-20)11-19(18-17)15-5-3-2-4-6-15/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEVSOCXYXEMSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355143 | |
| Record name | 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645260 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
36640-42-3 | |
| Record name | 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36640-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the crystal structure of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?
A1: The crystal structure of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is characterized by four independent molecules within its asymmetric unit. [] The core of each molecule consists of a pyrazoline ring, with a benzene ring attached to one nitrogen atom and a methoxy-substituted benzene ring linked to a carbon atom. [] The key structural difference between these molecules lies in the varying spatial arrangements of the benzene rings, reflected in the dihedral angles ranging from 23.59° to 42.55°. [] The crystal lattice is stabilized by C—H⋯O interactions that link molecules into layers parallel to the (02) plane, further interconnected by C—H⋯π contacts. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




